Ethyl 3,5-difluorobenzimidate
Description
Ethyl 3,5-difluorobenzimidate is an organic compound with the molecular formula C9H9F2NO It is a derivative of benzimidate, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
ethyl 3,5-difluorobenzenecarboximidate |
InChI |
InChI=1S/C9H9F2NO/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,12H,2H2,1H3 |
InChI Key |
QLCBFPZFEFJRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-difluorobenzimidate typically involves the reaction of 3,5-difluorobenzonitrile with ethanol in the presence of a catalyst. One common method involves the use of acetyl chloride in dichloromethane at low temperatures, followed by warming to room temperature and stirring for 24 hours . Another method involves the reaction of 3,5-difluorobenzenecarboxamidic acid ethyl ester hydrochloride with methanol and 2-methoxy-1-ethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Metalation and Electrophilic Quenching
Ethyl 3,5-difluorobenzimidate undergoes regioselective metalation under strong base conditions. For example:
-
Reagent system : sec-Butyllithium (2.5 equiv) with tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at −78°C .
-
Mechanism : The amide nitrogen directs metalation to the ortho position relative to the imidate group, facilitated by complex-induced proximity effects (CIPE) . Subsequent quenching with aromatic aldehydes (e.g., benzaldehyde) yields substituted derivatives .
| Reaction Conditions | Electrophile | Product Yield | Reference |
|---|---|---|---|
| sec-BuLi/TMEDA, THF, −78°C, 30 min | Benzaldehyde | 62–81% |
Nucleophilic Substitution Reactions
-
Hydrolysis : this compound reacts with aqueous acids or bases to form 3,5-difluorobenzamide derivatives .
-
Transesterification : Substitution of the ethoxy group with other alkoxides (e.g., methoxide) is achievable in alcoholic solvents under reflux.
Electrophilic Aromatic Substitution
The electron-withdrawing fluorine and imidate groups deactivate the benzene ring, directing electrophiles to meta or para positions. For example:
-
Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at elevated temperatures, yielding 3,5-difluoro-4-nitrobenzimidate.
-
Halogenation : Bromination with Br₂/FeBr₃ occurs at the para position relative to the imidate group .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization of the aromatic ring:
-
Ortho-Acylation : Using Pd(OAc)₂ (10 mol%), arylglyoxylic acids, and Ag₂CO₃ as an oxidant at 80°C, the imidate group directs acylation to the ortho position .
-
Buchwald–Hartwig Amination : Coupling with aryl halides introduces amino groups at specific positions .
| Catalyst System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, Ag₂CO₃, TfOH, DCE, 80°C | Arylglyoxylic acid | Ortho-acylated product | 62–81% |
Key Mechanistic Insights
-
Directing Effects : The imidate group strongly directs metalation and electrophilic substitution via electronic and steric effects .
-
Fluorine Influence : Fluorine atoms enhance ring electron deficiency, reducing reactivity toward electrophiles but stabilizing intermediates in cross-coupling reactions .
Scientific Research Applications
Ethyl 3,5-difluorobenzimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer
Biological Activity
Ethyl 3,5-difluorobenzimidate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethyl groups in the benzene ring significantly alters its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an ethyl ester group attached to a benzimidazole framework with fluorine substitutions at the 3rd and 5th positions. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent. The following sections summarize key findings related to its biological effects.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluating various benzimidazole derivatives found that compounds with fluorine substitutions demonstrated enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism appears to involve modulation of NF-κB signaling pathways, which are crucial for inflammatory responses .
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against both bacterial and fungal strains. In a screening assay using the disc diffusion method, it was found to inhibit the growth of several pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Case Studies
Several case studies have documented the biological effects of this compound:
-
Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving murine macrophages stimulated with lipopolysaccharide (LPS), this compound significantly reduced nitric oxide production and cytokine release. This suggests a potential therapeutic application in treating inflammatory diseases . -
Case Study 2: Antimicrobial Efficacy
A study assessed the efficacy of this compound against multidrug-resistant bacterial strains. The compound exhibited potent antibacterial activity with MIC values ranging from 15 to 30 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Binding : It likely binds to receptors associated with inflammation or infection processes, modulating their activity.
Comparative Analysis
To better understand the significance of this compound's activity, it is useful to compare it with other similar compounds:
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | NF-κB inhibition; enzyme inhibition |
| Benzimidazole Derivative A | Moderate | High | Cytokine modulation |
| Benzimidazole Derivative B | Low | Low | Unknown |
Q & A
Q. How does thermal analysis inform the compound’s decomposition pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
